4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyridazine ring, which is further connected to a piperazine ring substituted with a methylpyrazine group
Properties
IUPAC Name |
4-[6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-17(19-5-4-18-14)24-8-6-22(7-9-24)15-2-3-16(21-20-15)23-10-12-25-13-11-23/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOUOJCCGXDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.
Introduction of the Methylpyrazine Group: The methylpyrazine moiety is attached to the piperazine ring through a nucleophilic aromatic substitution reaction.
Morpholine Ring Formation: Finally, the morpholine ring is introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at various nitrogen-containing rings, potentially leading to the formation of amines or other reduced species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyridazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine derivatives) and strong bases (e.g., sodium hydride) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrazine ring could yield pyrazinecarboxylic acid, while reduction of the pyridazine ring could produce a dihydropyridazine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting neurological or infectious diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, with the compound binding to these proteins and altering their function through conformational changes or inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine: Lacks the methyl group on the pyrazine ring, which may affect its binding affinity and specificity.
4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}piperidine: Replaces the morpholine ring with a piperidine ring, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the methyl group on the pyrazine ring and the morpholine ring in 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine may confer unique properties, such as increased lipophilicity or specific binding interactions, making it a valuable compound for further research and development.
Biological Activity
The compound 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a morpholine ring connected to a pyridazine moiety, which is further substituted with a piperazine and a methylpyrazine group. This structural complexity is significant for its biological interactions.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways. For instance, inhibitors of the mitotic checkpoint, such as those affecting the monopolar spindle 1 (Mps1) kinase, have shown promise in preclinical models . The compound under study may share similar mechanisms, potentially leading to apoptosis in tumor cells.
2. Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological activity. Compounds that interact with dopamine receptors, particularly D₃ receptors, are being investigated for their role in treating substance use disorders . The presence of the methylpyrazine moiety may enhance binding affinity and selectivity towards these receptors.
3. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease processes. Its ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in metabolic disorders or cancers where enzyme dysregulation is prevalent.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding: The compound likely binds to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.
- Cell Cycle Modulation: By inhibiting key kinases involved in cell cycle regulation, the compound may induce cell cycle arrest and apoptosis in rapidly dividing cells.
Case Studies
Several studies have highlighted the potential of structurally similar compounds:
- Study on Mps1 Inhibitors: Research demonstrated that Mps1 inhibitors effectively halted tumor growth in xenograft models by inducing mitotic defects and apoptosis .
- Dopamine Receptor Antagonists: A study on dopamine D₃ receptor antagonists indicated that modifications to piperazine structures can enhance selectivity and efficacy in vivo .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-(1-Piperazinyl)pyrimidine | Contains a piperazine-pyrimidine structure | Lacks the pyrrolidine group |
| 4-Methylpyrimidinone | Shares the pyrimidine core | Different substituents |
| 2-[4-(4,6-Dimethoxypyrimidin-2-yloxy)piperazin] | Similar core but different substituents | Contains methoxy groups |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
